

Application Note: Mass Spectrometric Characterization of 4-Hydroxy-5-methylisophthalic Acid

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Compound of Interest

Compound Name:	4-Hydroxy-5-methylisophthalic acid
CAS No.:	4365-31-5
Cat. No.:	B175720

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Executive Summary

This guide details the mass spectrometric behavior of **4-Hydroxy-5-methylisophthalic acid** (4-H-5-MIPA).[1] Due to the presence of two carboxylic acid groups and a phenolic hydroxyl, this molecule exhibits distinct ionization and fragmentation patterns driven by ortho-effects and sequential decarboxylation.[1] This protocol provides validated workflows for its identification using Electrospray Ionization (ESI) and Electron Impact (EI) ionization, focusing on distinguishing it from structural isomers (e.g., 5-hydroxy-4-methylisophthalic acid).[1]

Chemical Context & Ionization Physics

4-H-5-MIPA possesses a 1,3-dicarboxylic acid core substituted with a hydroxyl group at C4 and a methyl group at C5.[1][2]

- **Acidic Protons:** The C1 and C3 carboxyl groups are highly acidic, making Negative Ion Mode (ESI-) the preferred detection method for liquid chromatography.[1]

- Ortho-Effect: The proximity of the C3-Carboxyl and C4-Hydroxyl groups facilitates a characteristic "ortho-effect" elimination of water or CO₂, a key diagnostic feature distinguishing this isomer from meta- or para-substituted analogs.[1]

Molecular Properties Table

Property	Value	Notes
Formula	C ₉ H ₈ O ₅	
Exact Mass	196.0372 Da	Monoisotopic
[M-H] ⁻	195.0299	ESI Negative Parent
pKa (Predicted)	~2.9 (COOH), ~9.8 (OH)	Requires acidic mobile phase for retention
LogP	~1.3	Moderate polarity; amenable to C18 RP-LC

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Rationale: ESI(-) provides superior sensitivity for dicarboxylic acids compared to ESI(+).[1]

1. Sample Preparation:

- Stock: Dissolve 1 mg 4-H-5-MIPA in 1 mL MeOH:H₂O (50:50).
- Working Std: Dilute to 1 µg/mL in Mobile Phase A.
- Matrix: If extracting from plasma/tissue, perform Protein Precipitation (PPT) with cold acetonitrile (1:3 v/v), centrifuge 10k x g, and inject supernatant.[1]

2. LC Conditions (Reverse Phase):

- Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm). [1]
- Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation for retention).[1]

- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min).

3. MS Parameters (Source: ESI-):

- Capillary Voltage: -2500 V (Negative mode).
- Gas Temp: 300°C.
- Sheath Gas: 11 L/min.[1]
- Scan Type: Product Ion Scan (MS2) of m/z 195.

Protocol B: GC-MS (Structural Confirmation)

Rationale: Underivatized dicarboxylic acids exhibit poor volatility and peak tailing.[1] Silylation (TMS) is mandatory for robust GC-MS analysis.

1. Derivatization (BSTFA + 1% TMCS):

- Dry 50 µL of sample extract under N₂ stream.
- Add 50 µL anhydrous pyridine + 50 µL BSTFA (with 1% TMCS).
- Incubate at 60°C for 30 mins.
- Result: Formation of Tri-TMS derivative (Two COOH + One OH silylated).[1]
 - MW (Tri-TMS): $196 + (3 \times 72) = 412$ Da.[1]

2. GC Parameters:

- Column: DB-5ms (30m × 0.25mm × 0.25µm).[1]
- Carrier: Helium @ 1 mL/min.
- Temp Program: 70°C (1 min) → 20°C/min → 300°C (5 min).

- Source: EI (70 eV).[1]

Results & Discussion: Fragmentation Pathways

ESI-MS/MS Fragmentation (Negative Mode)

The fragmentation of the pseudomolecular ion $[M-H]^-$ (m/z 195) is dominated by neutral losses of small molecules (CO_2 , H_2O).[1]

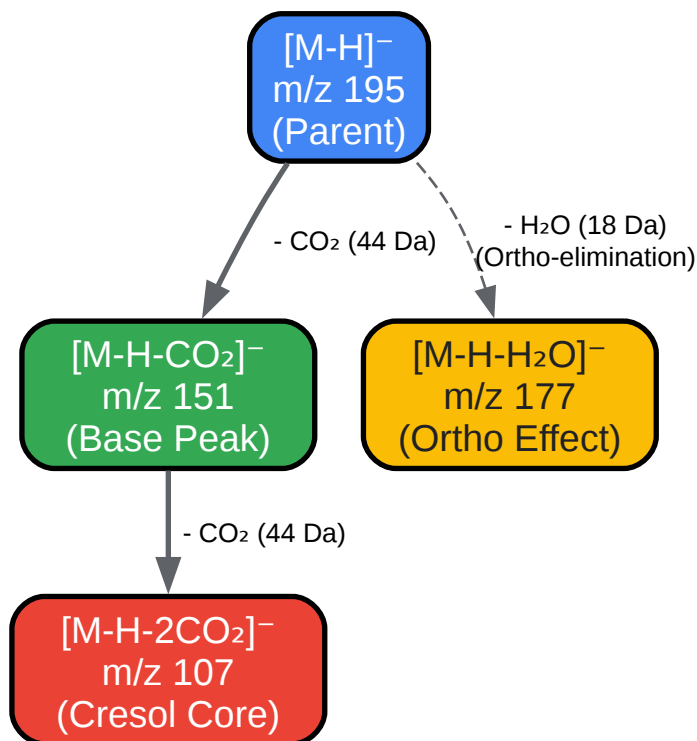
- Primary Pathway (Decarboxylation): The most abundant channel involves the loss of the C1-carboxyl group as CO_2 (44 Da).[1]
 - Transition: 195 → 151.[1]
- Secondary Pathway (Sequential Decarboxylation): The resulting ion (m/z 151) loses the second carboxyl group (C3).[1]
 - Transition: 151 → 107.
 - Identity: The m/z 107 ion corresponds to the deprotonated cresol (methylphenol) core.[1]
- Ortho-Effect Pathway: The C4-OH and C3-COOH interaction allows for the loss of H_2O (18 Da) to form a cyclic anhydride-like intermediate, or combined loss of $H_2O + CO$. [1]
 - Transition: 195 → 177 (Loss of H_2O).[1]

Data Table: ESI(-) Transitions

Precursor (m/z)	Product (m/z)	Neutral Loss	Formula (Frag)	Proposed Structure
195.0	151.0	44 (CO_2)	$C_8H_7O_3^-$	4-hydroxy-5-methylbenzoic acid anion
195.0	177.0	18 (H_2O)	$C_9H_5O_4^-$	Cyclic anhydride intermediate
151.0	107.0	44 (CO_2)	$C_7H_7O^-$	4-methylphenolate (p-Cresol anion)

Fragmentation Visualization (ESI-)

The following diagram illustrates the stepwise degradation of the parent ion.



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Figure 1: ESI(-) Fragmentation Pathway of **4-Hydroxy-5-methylisophthalic acid**. The sequential loss of CO_2 is the dominant energy channel.[1]

GC-MS Fragmentation (EI, 70eV)

Note: Data assumes Tri-TMS derivatization (MW 412).

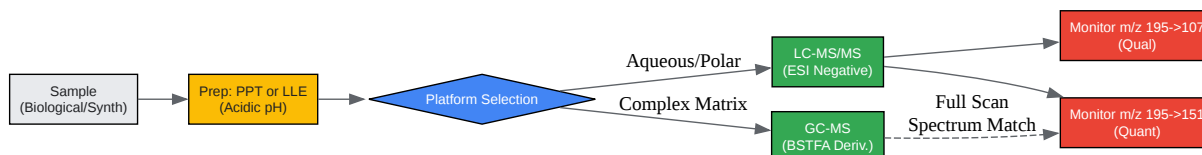
In Electron Impact, the silylated molecule fragments aggressively.[1]

- M^+ (412): Usually weak or absent.[1]
- $[M-15]^+$ (397): Loss of methyl group from a TMS moiety (Very common diagnostic).[1]
- $[M-89]^+$ (323): Loss of OTMS group.[1]
- m/z 73: Trimethylsilyl cation ($Si(CH_3)_3^+$) – High abundance background ion.[1]

- m/z 147: Pentamethyldisiloxane cation (Rearrangement of two TMS groups).[1]

Analytical Workflow Diagram

This flowchart guides the researcher from sample extraction to data validation.[1]



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Figure 2: Decision matrix for analyzing 4-H-5-MIPA based on sample matrix complexity.

References

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Sources

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